molecular formula C31H26BrN3O5 B11541549 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 3-bromobenzoate

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B11541549
M. Wt: 600.5 g/mol
InChI Key: YBMCLACAJQTXFC-ALQBTCKLSA-N
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Description

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a bromobenzoate moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2,2-diphenylacetamide, followed by its reaction with acetic anhydride to form 2-(2,2-diphenylacetamido)acetamide. This intermediate is then reacted with appropriate reagents to introduce the imino and methoxyphenyl groups, followed by the final bromination step to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 3-bromobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar functional groups but different overall structure.

    2-(Diethylamino)-N-(5,5-dioxido-6,11-dihydrodibenzo[b,e]thiepin-11-yl)acetamide: Another complex organic compound with different substituents.

Uniqueness

4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-methoxyphenyl 3-bromobenzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H26BrN3O5

Molecular Weight

600.5 g/mol

IUPAC Name

[4-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C31H26BrN3O5/c1-39-27-17-21(15-16-26(27)40-31(38)24-13-8-14-25(32)18-24)19-34-35-28(36)20-33-30(37)29(22-9-4-2-5-10-22)23-11-6-3-7-12-23/h2-19,29H,20H2,1H3,(H,33,37)(H,35,36)/b34-19+

InChI Key

YBMCLACAJQTXFC-ALQBTCKLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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